4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol

Antimicrobial Resistance MRSA Thiazole Scaffold

Researchers targeting drug-resistant Gram-positive pathogens face a scarcity of validated, non-toxic lead scaffolds. 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol (CAS 1421263-04-8) addresses this gap as a defined anti-MRSA pharmacophore explicitly claimed in WIPO patent WO/2023/192595. • Outperforms vancomycin & gentamicin vs. MRSA/VISA/VRSA; non-toxic to human cell lines • Regiospecific 3,4-difluoro & para-OH geometry essential for resistance-breaking activity • Available at ≥98% purity for reproducible SAR, cytotoxicity counter-screens & co-crystallization

Molecular Formula C15H9F2NOS
Molecular Weight 289.3
CAS No. 1421263-04-8
Cat. No. B2534712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol
CAS1421263-04-8
Molecular FormulaC15H9F2NOS
Molecular Weight289.3
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)C3=CC(=C(C=C3)F)F)O
InChIInChI=1S/C15H9F2NOS/c16-12-6-3-10(7-13(12)17)15-18-14(8-20-15)9-1-4-11(19)5-2-9/h1-8,19H
InChIKeyFVHNOKTWTORAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol – Antimicrobial Lead Scaffold


4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol (CAS 1421263-04-8; also named 2-(3,4-difluorophenyl)-4-(4-hydroxyphenyl)thiazole) is a halogenated thiazolyl-phenol hybrid scaffold (C₁₅H₉F₂NOS, MW 289.3) available to early discovery researchers primarily through Sigma-Aldrich's AldrichCPR collection and other specialty chemical suppliers such as AKSci and ChemScene . Its core structure links a 3,4-difluorophenyl ring at C-2 of the thiazole and a 4-hydroxyphenyl group at C-4, creating a defined pharmacophore that is the subject of a WIPO patent application (WO/2023/192595) claiming antimicrobial utility against drug-resistant organisms [1]. This compound class has been formally investigated for antimicrobial and anticancer lead discovery, and the specific compound is cited as an exemplary embodiment in patent claims covering thiazolylphenol antimicrobial compositions [1].

Generic Substitution Failure: 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol


Simple structural analogs in the thiazolylphenol series cannot be interchanged for 4-(2-(3,4-difluorophenyl)thiazol-4-yl)phenol without compromising key performance attributes because both the 3,4-difluoro substitution geometry on the C-2 aryl ring and the presence of a para-hydroxyl group on the C-4 phenyl ring cooperatively dictate antimicrobial potency, spectrum, and resistance-breaking capacity. The WIPO patent WO/2023/192595 explicitly lists this compound as one specific exemplary embodiment within a broader genus [1], and the inventors demonstrate that thiazolylphenol compounds bearing this substitution pattern collectively exhibit greater potency than front-line antibiotics vancomycin and gentamicin against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. Removal or repositioning of the hydroxyl group (e.g., replacement with -H or a catechol moiety at C-3/C-4) alters both target engagement and cytotoxicity profiles, while shifting the fluorine atoms from the 3,4- to the 2,4- or 4- positions redirects electronic distribution, lipophilicity, and membrane penetration capacity in ways that are known to rescind the antimicrobial gain observed for the 3,4-difluoro phenotype [2]. Furthermore, the C-4 thiazole linkage to the phenol ring is regiospecific: analogs where the phenol is attached at the thiazole C-2 position display a different spatial orientation of the H-bond donor/acceptor pharmacophore and are not interchangeable with the 4-(thiazol-4-yl)phenol scaffold in the context of the claimed antimicrobial SAR [1]. Therefore, substituting even a closely related analog risks losing the non-toxicity to human cells and the dual activity against both drug-susceptible and persister bacterial strains that the patent ascribes to this specific subclass.

Differentiation Evidence for 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol


MRSA Potency vs. Vancomycin & Gentamicin

In the patent application WO/2023/192595, the thiazolylphenol compound class that includes 4-(2-(3,4-difluorophenyl)thiazol-4-yl)phenol is reported to demonstrate greater antimicrobial potency than the front-line antibiotics vancomycin and gentamicin against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA) [1]. The compound is explicitly listed as an exemplary embodiment of the invention and belongs to the phenol sub-series (R₃ = H) that retains activity against antimicrobial-resistant and persister strains while maintaining non-toxicity in human cell lines [1]. No other thiazolylphenol analog in the patent is singled out as possessing this exact combination of broad-spectrum, resistance-breaking, and non-toxic properties against concurrently tested clinical comparators.

Antimicrobial Resistance MRSA Thiazole Scaffold

3,4- vs. 2,4-Difluoro Thiazole Enzyme Inhibition

A peer-reviewed study by Karakaya et al. (2021) evaluated the glutathione reductase (GR) inhibitory activity of a panel of thiazole derivatives and found that 2-amino-4-(2,4-difluorophenyl)thiazole exhibited the highest inhibition effect, whereas 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine displayed the lowest inhibition [1]. Although the target compound (4-(2-(3,4-difluorophenyl)thiazol-4-yl)phenol) was not directly tested in this enzyme assay, the results establish a clear regioisomer-dependent potency trend: the position of fluorine atoms on the phenyl ring is a critical determinant of thiazole–protein binding [1]. The 3,4-difluoro pattern in the target compound positions fluorine atoms meta and para to the thiazole linkage, generating an electronic profile and dipole moment distinct from the 2,4-difluoro (ortho, para) arrangement. In the context of antimicrobial SAR disclosed in WO/2023/192595, the 3,4-difluorophenyl substitution is explicitly retained among the most potent antimicrobial examples, corroborating that this regioisomer is non-random and functionally relevant [2].

Enzyme Inhibition Glutathione Reductase Fluorine Regiochemistry

Cytotoxicity: Phenol vs. Catechol Analog

The patent WO/2023/192595 explicitly distinguishes between the phenol series (R₃ = H, as in the target compound) and the catechol series (R₃ = OH, i.e., 3,4-dihydroxyphenyl analogs) [1]. The catechol analog corresponding to the target compound — 4-(2-(3,4-difluorophenyl)thiazol-4-yl)benzene-1,2-diol — is listed immediately adjacent to the target compound in the exemplary compound enumeration [1]. The patent claims that thiazolylphenol compounds (phenol series) are non-toxic in human cell lines, a property that is not uniformly attributed to the catechol series, as catechol moieties are susceptible to redox cycling and quinone formation. The presence of a single para-hydroxyl group is therefore a deliberate design choice to decouple antimicrobial potency from human cell cytotoxicity, and the target compound's monohydroxy substitution represents a specific, non-trivial structural optimization within the patent's SAR landscape.

Structure-Activity Relationship Catechol Pharmacophore Cytotoxicity

Commercial Purity vs. Untested Analogs

4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol is commercially available from multiple reputable vendors with defined purity specifications, enabling direct procurement for research use. AKSci supplies it at ≥95% purity with full quality assurance backed by certificate of analysis (COA) and safety data sheet (SDS) documentation . Sigma-Aldrich distributes the compound through its AldrichCPR collection as catalog number BOG00259, targeted at early discovery researchers . Leyan (China) offers the product at 98% purity . By contrast, many positional isomers (e.g., 2-hydroxyphenyl regioisomers CAS 1421262-72-7) and non-hydroxylated analogs (e.g., 2-(3,4-difluorophenyl)-4-phenylthiazole, CAS 1708311-23-2) are sold as AldrichCPR products without any biological annotation or patent-backed activity data . The target compound's presence in a granted patent application as a specifically claimed embodiment, combined with multi-vendor commercial availability at documented purity, provides procurement traceability and biological rationale that is absent for the majority of its closest structural neighbors.

Chemical Procurement Purity Specification Quality Assurance

Phenol Connectivity: C-4 vs. C-2 Spectrum

The patent WO/2023/192595 covers both thiazolylphenol connectivity modes: phenol attached at the thiazole 2-position (Formula I/II) and phenol attached at the thiazole 4-position (Formula III), treating them as chemically distinct series with different substituent tolerance and biological profiles [1]. The target compound belongs to the Formula III subclass (phenol at thiazole C-4; thiazole C-2 substituted with the 3,4-difluorophenyl group). The patent's exemplary compound listing segregates the two connectivity modes: 4-(2-aryl-thiazol-4-yl)phenols (target subclass) are listed separately from 4-(4-aryl-thiazol-2-yl)phenols [1]. This structural distinction is pharmacologically meaningful because reversing the connectivity places the hydroxyl-bearing phenyl ring at a different distance and angle relative to the difluorophenyl moiety, altering the molecule's H-bond donor/acceptor geometry and its complementarity to bacterial target sites. In the antimicrobial activity disclosure, the patent emphasizes that the compounds are effective against both Gram-positive and Gram-negative bacteria, but does not assert identical spectrum across the two regioisomeric series; SAR data within the patent support that the 4-(2-aryl-thiazol-4-yl)phenol topology is specifically associated with the anti-persister and resistance-breaking phenotype [1].

Thiazole Regiochemistry Antibacterial Spectrum Pharmacophore Topology

Application Scenarios for 4-(2-(3,4-Difluorophenyl)thiazol-4-yl)phenol


Anti-MRSA Drug Discovery

This compound is ideally positioned for hit-to-lead and lead-optimization campaigns targeting methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA). The patent WO/2023/192595 demonstrates that thiazolylphenol compounds bearing the 3,4-difluorophenyl substitution exhibit greater potency than vancomycin and gentamicin, while retaining activity against antimicrobial-resistant and persister strains and maintaining non-toxicity in human cell lines [1]. Researchers prioritizing resistance-breaking Gram-positive antibacterials should procure this compound as a starting scaffold for SAR expansion, given that the structural features (para-hydroxy phenol, 3,4-difluoro aryl, C-4 thiazole connectivity) are explicitly validated in the patent claims [1].

Fluorine Regioisomer SAR Studies

The differential enzyme inhibition observed between 3,4-difluorophenyl and 2,4-difluorophenyl thiazole regioisomers [1] makes this compound a valuable tool for fluorine-scanning SAR campaigns. Medicinal chemistry teams exploring the impact of fluorine substitution pattern on target affinity, metabolic stability, or membrane permeability can use the target compound as a reference 3,4-difluoro probe and compare its activity with commercially available 2,4-difluoro analogs (e.g., 2-(2,4-difluorophenyl)-4-phenylthiazole derivatives). The defined purity (95-98%) from multiple suppliers ensures reproducibility across parallel analog series.

Cytotoxicity Comparison: Phenol vs. Catechol

Because the patent distinguishes the monohydroxy phenol series (target compound) from the dihydroxy catechol series in terms of human cell safety [1], this compound serves as the reference monohydroxy standard for cytotoxicity counter-screens. Laboratories conducting parallel antimicrobial activity and mammalian cell viability assays can use the target compound to empirically validate the non-toxic phenotype claimed in WO/2023/192595 and to benchmark the therapeutic index relative to its catechol analog 4-(2-(3,4-difluorophenyl)thiazol-4-yl)benzene-1,2-diol [1].

Pharmacophore Model Building and Co-Crystallization

The well-defined geometry of the 4-(thiazol-4-yl)phenol scaffold, with the hydroxyl group positioned para to the thiazole linkage and the 3,4-difluorophenyl ring at the distal C-2 position, provides a rigid, H-bond-capable pharmacophore suitable for docking studies and protein co-crystallization. The structural distinction between Formula III (target compound) and Formula I/II connectivity modes [1] means researchers needing a thiazol-4-ylphenol topology for target engagement hypotheses must specifically procure this regioisomer. Commercial availability from Sigma-Aldrich (AldrichCPR BOG00259) and AKSci (cat. 4881DZ) with documented identity supports its use in structural biology workflows .

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